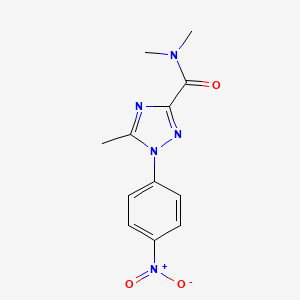

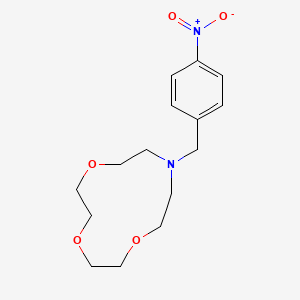

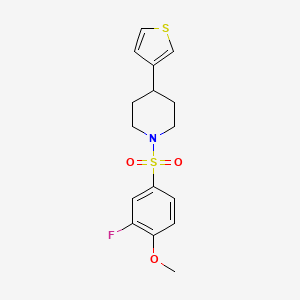

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane” is a cyclic compound with a nitrobenzyl group attached. Nitrobenzyl compounds are a class of organic compounds containing a benzene ring with a nitro group and a benzyl group .

Synthesis Analysis

While specific synthesis methods for “10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane” are not available, nitrobenzyl compounds can generally be synthesized from nitrotoluene . For example, 4-nitrobenzyl bromide can be synthesized from p-nitrotoluene . Another method involves the bromination of p-nitrotoluene to generate 4-nitrobenzyl bromide, followed by hydrolysis to obtain p-nitrobenzyl alcohol .

Chemical Reactions Analysis

Nitrobenzyl compounds can undergo various chemical reactions. For instance, 4-nitrobenzyl chloride can undergo reduction by NADPH to yield 4-nitrotoluene . Another study shows that nitrobenzyl compounds can be activated to reactive electrophiles .

Applications De Recherche Scientifique

- Application : 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane can serve as a self-immolative linker in prodrugs. After an appropriate stimulus, the bond between the trigger (specifier) and the spacer (nitrobenzyl ether) breaks, releasing the active drug. These systems find applications in drug delivery, where controlled release is crucial .

- Application : Researchers have explored this compound’s potential as a photothermal agent for cancer therapy, leveraging its unique reactivity and ability to generate heat upon activation .

- Application : Researchers have explored DUB inhibition as an antiviral strategy. Derivatives of 4-(2-nitrophenoxy)benzamide (which contains a nitro group) have been investigated for their potential against viruses like Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 .

Self-Immolative Systems in Drug Delivery

Photothermal Agents for Cancer Therapy

Antiviral Drug Development

Mécanisme D'action

Target of Action

Compounds with a similar 4-nitrobenzyl group have been found to interact with glutathione s-transferase p , a detoxification enzyme that plays a crucial role in cellular defense against toxicants and oxidative stress.

Mode of Action

It’s known that nitrobenzyl derivatives can be reduced by nitroreductases , enzymes that are often overexpressed in certain types of cells, such as cancer cells . This reduction can lead to the release of active compounds or the alteration of the original compound, which can then interact with its target.

Biochemical Pathways

Nitrobenzyl derivatives have been associated with the glutathione pathway , which plays a significant role in cellular defense mechanisms.

Pharmacokinetics

Nitrobenzyl derivatives have been found to interact with equilibrative nucleoside transporters , which could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

Nitrobenzyl derivatives have been associated with the inhibition of certain enzymes and the activation of specific cell death pathways .

Action Environment

It’s known that the activity of nitrobenzyl derivatives can be influenced by the presence of nitroreductases , which can be overexpressed in certain environments, such as hypoxic tumor cells .

Propriétés

IUPAC Name |

10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVUCUCSVSOBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2788210.png)

![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B2788212.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2788215.png)

![N-[2-Furan-2-yl-8-hydroxy-6-(2-methoxy-phenoxy)-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2788216.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2788217.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide](/img/structure/B2788221.png)

![3-fluoro-4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2788222.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2788225.png)